molecular formula C12H16BrF B12993780 2-Bromo-5-fluoro-1,3-diisopropylbenzene

2-Bromo-5-fluoro-1,3-diisopropylbenzene

Cat. No.: B12993780
M. Wt: 259.16 g/mol
InChI Key: IWJBJOXPKDOQPK-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-1,3-diisopropylbenzene is an organic compound with the molecular formula C12H16BrF. It is a derivative of benzene, where the hydrogen atoms at positions 2 and 5 are substituted with bromine and fluorine atoms, respectively, and the hydrogen atoms at positions 1 and 3 are substituted with isopropyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-1,3-diisopropylbenzene typically involves the bromination and fluorination of 1,3-diisopropylbenzene. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-1,3-diisopropylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in the presence of halogens.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

2-Bromo-5-fluoro-1,3-diisopropylbenzene finds applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-1,3-diisopropylbenzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The presence of bromine and fluorine atoms enhances its reactivity and selectivity in these reactions .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1,3-diisopropylbenzene: Lacks the fluorine atom at the 5-position.

    2-Fluoro-1,3-diisopropylbenzene: Lacks the bromine atom at the 2-position.

    1,3-Diisopropylbenzene: Lacks both bromine and fluorine atoms.

Uniqueness

2-Bromo-5-fluoro-1,3-diisopropylbenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various chemical transformations .

Properties

Molecular Formula

C12H16BrF

Molecular Weight

259.16 g/mol

IUPAC Name

2-bromo-5-fluoro-1,3-di(propan-2-yl)benzene

InChI

InChI=1S/C12H16BrF/c1-7(2)10-5-9(14)6-11(8(3)4)12(10)13/h5-8H,1-4H3

InChI Key

IWJBJOXPKDOQPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1Br)C(C)C)F

Origin of Product

United States

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